7-Bromo-N-ethoxybenzofuran-2-carboxamide

Catalog No.
S15506852
CAS No.
M.F
C11H10BrNO3
M. Wt
284.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-N-ethoxybenzofuran-2-carboxamide

Product Name

7-Bromo-N-ethoxybenzofuran-2-carboxamide

IUPAC Name

7-bromo-N-ethoxy-1-benzofuran-2-carboxamide

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

InChI

InChI=1S/C11H10BrNO3/c1-2-15-13-11(14)9-6-7-4-3-5-8(12)10(7)16-9/h3-6H,2H2,1H3,(H,13,14)

InChI Key

VAEVMIFGQGWLRL-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=CC2=C(O1)C(=CC=C2)Br

7-Bromo-N-ethoxybenzofuran-2-carboxamide is a complex organic compound with the molecular formula C12H11BrO3C_{12}H_{11}BrO_3 and a molecular weight of 295.12 g/mol. This compound features a bromine atom, an ethoxy group, and a benzofuran moiety, contributing to its unique chemical properties and potential applications in various scientific fields. The structure of 7-Bromo-N-ethoxybenzofuran-2-carboxamide allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and drug development .

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to yield various oxidized products, including carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to convert specific functional groups into alcohols or amines.
  • Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide or potassium cyanide, leading to the formation of new derivatives .

While specific biological targets for 7-Bromo-N-ethoxybenzofuran-2-carboxamide remain largely unidentified, compounds with similar structures have shown promising biological activities. These may include anti-inflammatory, antimicrobial, and anticancer properties. The unique functional groups present in this compound could facilitate interactions with various enzymes or receptors, potentially leading to therapeutic applications .

The synthesis of 7-Bromo-N-ethoxybenzofuran-2-carboxamide typically involves multiple steps:

  • Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic derivatives and suitable aldehydes or ketones.
  • Bromination: The introduction of the bromine atom is commonly performed using bromination reagents such as N-bromosuccinimide.
  • Acylation: The ethoxy group is introduced via Friedel-Crafts acylation using ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

7-Bromo-N-ethoxybenzofuran-2-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its unique structure and possible biological activity, this compound could serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: It may be utilized in studies exploring the reactivity of brominated compounds and their derivatives in organic synthesis .

Several compounds share structural similarities with 7-Bromo-N-ethoxybenzofuran-2-carboxamide. Here are some notable examples:

Compound NameKey Features
5-Bromo-3-(2-methoxyethoxy)benzofuranContains a methoxy group; potential for different reactivity patterns .
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-ethoxybenzofuran-2-carboxamideFeatures additional chlorobenzoyl group; may exhibit distinct biological activity due to structural differences.
7-Ethoxybenzofuran-2-carboxylic acidLacks bromine; simpler structure may lead to different chemical behavior .

Uniqueness

The uniqueness of 7-Bromo-N-ethoxybenzofuran-2-carboxamide lies in its specific combination of a bromine atom and an ethoxy group attached to the benzofuran core. This configuration may impart distinct chemical reactivity and biological interactions not observed in simpler derivatives or other structurally similar compounds. As research progresses, the full extent of its potential applications and effects will become clearer .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.98441 g/mol

Monoisotopic Mass

282.98441 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

Explore Compound Types